molecular formula C14H14N2O5S2 B10756209 2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid

2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid

Cat. No.: B10756209
M. Wt: 354.4 g/mol
InChI Key: VBBNCGUNWSPHOY-QWRGUYRKSA-N
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Description

2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazine ring, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene and thiazine intermediates separately, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, such as transition metals, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carboxylic acids to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxylic acid groups may produce the corresponding alcohols.

Scientific Research Applications

2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.

    Thiazine derivatives: Compounds with thiazine rings and varying substituents.

Uniqueness

What sets 2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O5S2

Molecular Weight

354.4 g/mol

IUPAC Name

(4S)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4H-1,3-thiazine-4-carboxylic acid

InChI

InChI=1S/C14H14N2O5S2/c1-7-6-23-12(16-10(7)13(18)19)11(14(20)21)15-9(17)5-8-3-2-4-22-8/h2-4,10-11H,1,5-6H2,(H,15,17)(H,18,19)(H,20,21)/t10-,11-/m0/s1

InChI Key

VBBNCGUNWSPHOY-QWRGUYRKSA-N

Isomeric SMILES

C=C1CSC(=N[C@@H]1C(=O)O)[C@@H](C(=O)O)NC(=O)CC2=CC=CS2

Canonical SMILES

C=C1CSC(=NC1C(=O)O)C(C(=O)O)NC(=O)CC2=CC=CS2

Origin of Product

United States

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